molecular formula C20H30Os B12349515 Osmocene, 1,1',2,2',3,3',4,4',5,5'-decamethyl-

Osmocene, 1,1',2,2',3,3',4,4',5,5'-decamethyl-

Cat. No.: B12349515
M. Wt: 460.7 g/mol
InChI Key: YDLRHWLCYHBMBA-UHFFFAOYSA-N
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Description

Osmocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl- is a metallocene compound featuring osmium as the central metal atom. It is a derivative of osmocene where all hydrogen atoms on the cyclopentadienyl rings are replaced by methyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Osmocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl- typically involves the reaction of osmium tetroxide with pentamethylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for Osmocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

Osmocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form osmium(VI) species.

    Reduction: It can be reduced to lower oxidation states of osmium.

    Substitution: The methyl groups on the cyclopentadienyl rings can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of osmium(VI) oxides, while substitution reactions can yield a variety of functionalized osmocene derivatives.

Scientific Research Applications

Osmocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl- has several scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic reactions due to its stability and reactivity.

    Biology: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interact with biological molecules.

    Medicine: Its derivatives are being studied for their potential therapeutic properties.

    Industry: It is used in the development of advanced materials and as a precursor for other osmium-containing compounds.

Mechanism of Action

The mechanism by which Osmocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl- exerts its effects involves the interaction of the osmium center with various molecular targets. This interaction can lead to the formation of reactive intermediates that can catalyze chemical reactions or interact with biological molecules. The specific pathways involved depend on the nature of the reaction or application.

Comparison with Similar Compounds

Similar Compounds

    Ferrocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl-: Similar structure but with iron as the central metal atom.

    Ruthenocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl-: Similar structure but with ruthenium as the central metal atom.

Uniqueness

Osmocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl- is unique due to the presence of osmium, which imparts distinct chemical properties compared to its iron and ruthenium counterparts. These properties include higher stability and different reactivity patterns, making it valuable for specific applications in catalysis and materials science.

Properties

Molecular Formula

C20H30Os

Molecular Weight

460.7 g/mol

IUPAC Name

osmium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene

InChI

InChI=1S/2C10H15.Os/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2

InChI Key

YDLRHWLCYHBMBA-UHFFFAOYSA-N

Canonical SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Os+2]

Origin of Product

United States

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